Sodium 1-phenyl-1H-tetrazole-5-thiolate

Catalog No.
S9085005
CAS No.
M.F
C7H5N4NaS
M. Wt
200.20 g/mol
Availability
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Sodium 1-phenyl-1H-tetrazole-5-thiolate

Product Name

Sodium 1-phenyl-1H-tetrazole-5-thiolate

IUPAC Name

sodium;1-phenyltetrazole-5-thiolate

Molecular Formula

C7H5N4NaS

Molecular Weight

200.20 g/mol

InChI

InChI=1S/C7H6N4S.Na/c12-7-8-9-10-11(7)6-4-2-1-3-5-6;/h1-5H,(H,8,10,12);/q;+1/p-1

InChI Key

RSZMKAPXKXEWBY-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)[S-].[Na+]

Sodium 1-phenyl-1H-tetrazole-5-thiolate is an organic compound characterized by the presence of a tetrazole ring, a five-membered heterocyclic structure containing four nitrogen atoms and one carbon atom, along with a phenyl group and a thiol (-SH) functional group. Its chemical formula is C7H5N4NaSC_7H_5N_4NaS and it is known for its potential applications in various fields, including medicinal chemistry and materials science. The compound exists as a sodium salt, which enhances its solubility in water, making it useful for various

  • Dimerization: In alkaline conditions, this compound can undergo dimerization to form 2-bis(1-phenyl-1H-tetrazol-5-yl) disulfane. This reaction is facilitated by metalloporphyrin catalysts, which enhance the reaction rate and yield .
  • Coordination Chemistry: It can form complexes with transition metals, which alters its reactivity and properties. For example, complexes with nickel and copper have been synthesized, demonstrating the versatility of the thiolate group in coordination chemistry .
  • Nucleophilic Substitution: The thiol group can act as a nucleophile in substitution reactions, allowing for the synthesis of various derivatives by reacting with electrophiles .

Sodium 1-phenyl-1H-tetrazole-5-thiolate exhibits notable biological activities:

  • Antimicrobial Properties: Research indicates that compounds containing the tetrazole ring possess antimicrobial activity, making them potential candidates for developing new antibiotics.
  • Anticancer Activity: Some derivatives of tetrazoles have shown promise in inhibiting cancer cell proliferation, suggesting that sodium 1-phenyl-1H-tetrazole-5-thiolate may also have anticancer properties .

The synthesis of sodium 1-phenyl-1H-tetrazole-5-thiolate typically involves:

  • Reaction of Phenylhydrazine with Sodium Azide: This method involves the reaction of phenylhydrazine with sodium azide to form the tetrazole ring under acidic conditions.
  • Thiolation: The introduction of the thiol group can be achieved through nucleophilic substitution reactions involving thiolating agents.
  • Formation of Sodium Salt: The resulting thiol can be converted into its sodium salt by neutralizing with sodium hydroxide or sodium bicarbonate .

Sodium 1-phenyl-1H-tetrazole-5-thiolate has several applications:

  • Chemical Synthesis: It serves as a building block in organic synthesis, particularly in the preparation of other tetrazole derivatives.
  • Coordination Chemistry: Its ability to form complexes with metals makes it useful in catalysis and materials science.
  • Pharmaceutical Development: Due to its biological activity, it is being explored for potential therapeutic applications in treating infections and cancer .

Interaction studies involving sodium 1-phenyl-1H-tetrazole-5-thiolate focus on its coordination with various metal ions and its reactivity with electrophiles. These studies help elucidate the compound's mechanism of action in biological systems and its potential as a therapeutic agent.

For example, interactions with copper and nickel ions have been extensively studied to understand their effects on the stability and reactivity of the resulting metal complexes .

Several compounds share structural similarities with sodium 1-phenyl-1H-tetrazole-5-thiolate. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
Sodium 1-methyl-1H-tetrazole-5-thiolateContains a methyl group instead of a phenyl groupPotentially different biological activity profile
Sodium 5-(4-chlorophenyl)-tetrazoleSubstituted at position 5 with a chlorophenyl groupEnhanced lipophilicity may affect bioavailability
Sodium 1-(2-chlorophenyl)-tetrazoleContains a chlorophenyl substituentDifferent electronic properties affecting reactivity

Sodium 1-phenyl-1H-tetrazole-5-thiolate stands out due to its specific phenyl substitution, which influences its solubility, reactivity, and biological interactions compared to other tetrazoles.

Heterocyclic Construction Strategies for Tetrazolic Core Assembly

The tetrazole ring system is predominantly synthesized via 1,3-dipolar cycloaddition, a cornerstone reaction in heterocyclic chemistry. This method involves the reaction of an organic azide with a nitrile or isocyanate derivative under thermal or catalytic conditions. For sodium 1-phenyl-1H-tetrazole-5-thiolate, the cycloaddition typically employs phenyl isocyanate and sodium azide as precursors. The reaction proceeds through a concerted, symmetry-allowed π4s + π2s mechanism, forming the 1,5-disubstituted tetrazole regioselectively.

A representative synthesis begins with the cycloaddition of phenyl isocyanate (2a) and trimethylsilylazide, yielding 1-phenyl-1H-tetrazol-5(4H)-one (3a). Subsequent methylation with dimethyl sulfate introduces the N-methyl group, followed by thionation using phosphorus pentasulfide (P~2~S~5~) to replace the carbonyl oxygen with sulfur, producing the tetrazolethione intermediate. Finally, treatment with sodium hydroxide generates the sodium thiolate salt.

Key Mechanistic Insights:

  • The 1,3-dipolar cycloaddition exhibits high regioselectivity due to electronic and steric effects of the phenyl group.
  • Thionation with P~2~S~5~ proceeds via nucleophilic attack of sulfur at the electrophilic carbonyl carbon, facilitated by the tetrazole ring’s electron-deficient nature.

Regioselective Functionalization at the C5 Position

Regioselective modification of the C5 position is critical for tailoring the reactivity of sodium 1-phenyl-1H-tetrazole-5-thiolate. The thiolate group’s nucleophilic character enables diverse functionalization, including alkylation, arylation, and acylation.

In one protocol, 1-benzyl-1H-tetrazole-5-thiol (2) undergoes thioalkylation with 1,3-dibromopropane in tetrahydrofuran (THF), yielding 1-benzyl-5-[(3-bromopropyl)thio]-1H-tetrazole (3). Subsequent condensation with amines or thiols introduces secondary functionalities at the C5 position while retaining the tetrazole core’s integrity.

Factors Influencing Regioselectivity:

  • Solvent Polarity: Polar aprotic solvents (e.g., THF) stabilize transition states favoring C5 substitution.
  • Leaving Group Mobility: Bromine in 1,3-dibromopropane enhances electrophilicity at the terminal carbon, directing nucleophilic attack to the proximal position.

Sulfur Incorporation Mechanisms in Thiolate Derivatives

The incorporation of sulfur into the tetrazole framework occurs via two primary routes: (1) direct cycloaddition using sulfur-containing precursors, or (2) post-synthetic thionation of tetrazolone intermediates.

Route 1: Benzyl isothiocyanate reacts with sodium azide in aqueous medium, forming 1-benzyl-1H-tetrazole-5-thiol (2) through a cycloaddition-thiolation sequence. This one-pot method avoids the need for separate thionation steps.

Route 2: Tetrazolone derivatives (e.g., 4a) are treated with P~2~S~5~ in refluxing toluene, replacing the carbonyl oxygen with sulfur. The reaction mechanism involves initial coordination of P~2~S~5~ to the carbonyl oxygen, followed by sequential sulfur insertion and oxygen elimination.

Comparative Efficiency:

MethodYield (%)Purity (%)
Direct Cycloaddition75–8590–95
Post-Synthetic Thionation60–7085–90

Sodium Counterion Coordination Chemistry in Tetrazolate Systems

The sodium counterion plays a pivotal role in stabilizing the thiolate anion and modulating solubility. In aqueous solutions, sodium ions coordinate with the thiolate sulfur and tetrazole nitrogen atoms, forming a chelate-like structure. This interaction enhances solubility (1 g/15 mL in water) and prevents protonation of the thiolate group.

Coordination Modes:

  • Monodentate: Sodium binds exclusively to the thiolate sulfur.
  • Bidentate: Sodium bridges the thiolate sulfur and N4 nitrogen, observed in crystalline states.

Impact on Reactivity:

  • Ionic interactions reduce the nucleophilicity of the thiolate group, necessitating polar solvents (e.g., DMF) for alkylation reactions.
  • Sodium coordination stabilizes the tetrazole ring against thermal decomposition (>300 °C).

The frontier molecular orbital analysis of Sodium 1-phenyl-1H-tetrazole-5-thiolate reveals critical insights into its electronic structure and chemical reactivity. Recent computational studies using density functional theory methods have extensively characterized the electronic properties of tetrazole-thiolate systems [1] [2].

The highest occupied molecular orbital energy levels for similar tetrazole derivatives typically range from -6.49 to -7.42 eV, while the lowest unoccupied molecular orbital energies span from -1.73 to -1.82 eV [1] [3]. For the sodium tetrazole thiolate compound, the deprotonation of the thiol group significantly affects the frontier orbital energies. Natural bond orbital analysis demonstrates that the negative charge in the thiolate anion is primarily concentrated on the nitrogen-carbon-sulfur portion of the tetrazole ring [4].

The molecular orbital calculations reveal that the tetrazole ring exhibits extensive π-delocalization, with all ring members and the exocyclic sulfur contributing to the electronic distribution [4]. However, no significant interannular conjugation occurs between the phenyl and tetrazole rings, indicating that the electronic structures of these moieties remain relatively independent [4]. This lack of conjugation is reflected in the dihedral angle between the two rings, which typically ranges from 24 to 59 degrees in related structures [5] [6].

The frontier molecular orbital theory analysis shows that the electron cloud density distributes across the entire molecule, enabling parallel adsorption on metal surfaces [7]. The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital typically falls in the range of 3.98 to 5.52 eV for tetrazole derivatives [7] [3]. This moderate energy gap indicates favorable chemical reactivity while maintaining reasonable stability.

PropertyValue RangeReference Method
Highest Occupied Molecular Orbital Energy-6.49 to -7.42 eVDensity Functional Theory B3LYP/6-311G(d,p)
Lowest Unoccupied Molecular Orbital Energy-1.73 to -1.82 eVDensity Functional Theory B3LYP/6-311G(d,p)
Energy Gap3.98 to 5.52 eVComputational calculations
Dipole Moment5.48 DebyeQuantum chemical calculations

The electrostatic potential surface analysis reveals distinct regions of electron density distribution [7]. The negative electrostatic potential regions concentrate on the five-membered ring containing four nitrogen atoms and the sulfur atom, indicating nucleophilic character. Conversely, the positive regions primarily distribute on the benzene ring, demonstrating electrophilic nature [7]. This complementary charge distribution pattern facilitates the formation of intermolecular interactions and coordination complexes.

Molecular Dynamics Simulations of Solvation Effects

Molecular dynamics simulations provide essential insights into the solvation behavior of Sodium 1-phenyl-1H-tetrazole-5-thiolate in various solvent environments. The solvation thermodynamics of tetrazole-containing systems have been extensively studied using alchemical free energy calculations and explicit solvent models [8] [9] [10].

For tetrazole derivatives in aqueous solution, solvation free energies can be calculated precisely using molecular dynamics simulations with appropriate force field parameters [8]. The AMBER force field has been successfully parametrized for tetrazole-based compounds, providing compatibility with the latest version of the force field and enabling accurate modeling of solvation effects [11]. These parameters have been optimized to reproduce Hartree-Fock electrostatic potentials and second-order Møller-Plesset perturbation theory conformational potential energy surfaces [11].

The solvation process involves the formation of cavities in the solvent structure to accommodate the solute molecule. Recent studies demonstrate that these cavities deviate significantly from the molecular van der Waals surface, often extending up to 1 nanometer away from the solute [12]. The cavity shape alone can predict solvation free energy, entropy, enthalpy, and hydrophobicity parameters [12]. For tetrazole systems, the hydrogen bonding interactions between the thiol group and water molecules play a crucial role in determining solvation thermodynamics [2].

Solvation ParameterTypical RangeComputational Method
Solvation Free Energy-15 to -35 kJ/molAlchemical free energy calculations
Cavity Volume150-250 ųMolecular dynamics simulation
Coordination Number4-6 water moleculesRadial distribution function analysis
Hydrogen Bond Lifetime1-10 picosecondsTime correlation function analysis

The molecular dynamics simulations reveal that the thiolate sulfur atom forms strong hydrogen bonds with surrounding water molecules, with an average coordination number of approximately 4-6 water molecules in the first solvation shell [13]. The radial distribution functions show well-defined peaks at 2.88 Å for oxygen-hydrogen interactions and 3.88 Å for nitrogen-oxygen interactions, indicating structured solvation layers around the tetrazole moiety [13].

Temperature-dependent studies demonstrate that solvation entropy contributions become increasingly important at elevated temperatures. The entropic penalty associated with cavity formation competes with favorable enthalpic interactions between the solute and solvent molecules [14]. For hydrophilic tetrazole thiolate systems, the entropy penalty is typically smaller than for hydrophobic compounds, resulting in more favorable overall solvation free energies [14].

The solvent effects on electronic properties have been investigated using self-consistent reaction field methods [15]. The calculations show that polar solvents stabilize the thiolate anion through electrostatic interactions, leading to changes in frontier orbital energies and electronic absorption spectra [2]. Time-dependent density functional theory evaluations in different solvents reveal solvent-dependent shifts in absorption maxima and oscillator strengths [2].

Transition State Modeling for Ring-Opening Reactions

Transition state modeling of ring-opening reactions in Sodium 1-phenyl-1H-tetrazole-5-thiolate provides crucial mechanistic insights into the decomposition pathways and photochemical behavior of this compound. Computational studies have extensively characterized the potential energy surfaces and reaction mechanisms for tetrazole ring-opening processes [16] [17] [18].

The photolysis of tetrazole compounds involves multiple potential energy surfaces and conical intersections. For 1-phenyl tetrazole derivatives, the ring-opening process typically begins on the first excited state surface, where various nitrogen-nitrogen and carbon-nitrogen bonds can be cleaved [16]. Four distinct reaction pathways have been identified, each corresponding to different bond-breaking patterns in the tetrazole ring [16].

The energy barriers for ring-opening transition states range from 0.55 to 1.23 electron volts on the first excited state surface [16]. The most favorable pathway involves cleavage of the N1-N2 bond, which requires the lowest energy barrier of approximately 0.55-0.64 electron volts [16]. Alternative pathways involving C-N bond breaking encounter higher energy barriers, making them less kinetically favorable [16].

Reaction PathwayEnergy Barrier (eV)Bond Cleavage PatternProduct Formation
Pathway 10.55-0.64N1-N2 bondNitrene intermediate
Pathway 20.75-0.89N2-N3 bondDiazo compound
Pathway 30.89-1.03N3-N4 bondCarbene intermediate
Pathway 41.03-1.23C5-N4 bondAzide formation

The transition state geometries reveal significant structural reorganization during ring-opening. The tetrazole ring adopts a non-planar configuration at the transition state, with bond lengths intermediate between the reactant and product states [16]. Intrinsic reaction coordinate calculations demonstrate that the steepest descent pathway leads to stable intermediate states on the ground electronic state surface [16].

Conical intersections play a critical role in the ring-opening mechanism, facilitating non-adiabatic transitions between excited and ground state surfaces [16]. The energy gaps at these intersections typically range from 11 to 110 wavenumbers, indicating strong non-adiabatic coupling [16]. This coupling increases the probability of transitions from upper to lower electronic states, ultimately leading to product formation on the ground state surface [16].

The kinetic analysis reveals that ring-opening reactions proceed through concerted mechanisms rather than stepwise processes. The photogeneration of singlet nitrene intermediates operates predominantly over triplet state formation, as confirmed by double-well models in the triplet potential energy surface [17]. The selectivity of bond-breaking patterns depends on the electronic nature of substituents and the specific excitation conditions [17].

For the sodium thiolate derivative, the presence of the anionic sulfur atom affects the transition state energetics through electrostatic stabilization. The negative charge delocalization over the tetrazole ring and sulfur atom influences the relative energies of different ring-opening pathways, potentially favoring those that maintain charge stabilization throughout the reaction coordinate [4].

Non-Covalent Interaction Mapping in Crystal Packing

The crystal packing of Sodium 1-phenyl-1H-tetrazole-5-thiolate is dominated by extensive non-covalent interactions that determine the solid-state structure and properties. Computational analysis of intermolecular interactions reveals complex hydrogen bonding networks, π-π stacking interactions, and electrostatic contacts that stabilize the crystal lattice [19] [20] [21].

The tetrazole thiolate anion exhibits extensive hydrogen bonding capabilities through its four nitrogen lone pairs and the anionic sulfur center [4]. Crystal structure analysis demonstrates that hydrogen bonds form between sodium-coordinated water molecules and neighboring tetrazole anions, providing primary cohesion to the crystal structure [4]. The hydrogen bonding distances typically range from 2.7 to 2.8 Angstroms, indicating moderately strong interactions [22].

Hirshfeld surface analysis provides quantitative assessment of intermolecular contact contributions in tetrazole-containing crystals [20]. The most significant interactions are nitrogen-hydrogen contacts, accounting for 32.9 to 40.9 percent of the total surface area [20]. Sulfur-hydrogen interactions contribute an additional 21.1 percent of surface contacts, highlighting the importance of the thiolate functionality in crystal packing [6].

Interaction TypeSurface Contribution (%)Typical Distance (Å)Interaction Energy (kJ/mol)
N···H hydrogen bonds32.9-40.92.7-2.8-15 to -25
S···H interactions21.13.0-3.2-8 to -15
π-π stacking10-153.4-3.9-10 to -20
C-H···π contacts9.52.8-3.2-5 to -10

The π-π stacking interactions occur between aromatic tetrazole rings, with intercentroid distances ranging from 3.89 to 3.90 Angstroms [6]. These interactions contribute significantly to the layered crystal packing commonly observed in tetrazole compounds [20]. The centroid-to-plane distances of 3.45-3.46 Angstroms indicate moderate π-π overlap, providing stabilization without excessive steric repulsion [6].

Density functional theory calculations with dispersion corrections accurately reproduce the experimental crystal packing [23] [24]. The successful prediction of tetrazole crystal structures confirms that electrostatic effects of lone pairs and π-electron density can be adequately represented by single-molecule ab initio methods [23]. Dispersion-corrected density functional theory approaches, such as DFT-D4, provide accurate treatment of weak intermolecular interactions crucial for crystal packing prediction [24].

The molecular electrostatic potential surface reveals complementary charge distributions that facilitate intermolecular recognition [20]. Negative electrostatic potential regions concentrate on nitrogen atoms, while positive regions localize on hydrogen atoms and aromatic carbon centers [20]. This charge complementarity drives the formation of specific hydrogen bonding patterns and influences the overall crystal architecture [20].

The non-covalent interaction analysis using reduced density gradient isosurfaces identifies weak interaction regions between molecules [20]. Van der Waals interactions, hydrogen bonds, and steric effects contribute to the overall stability of the crystal packing [20]. The integration of these multiple weak interactions results in robust three-dimensional networks that determine the macroscopic properties of the crystalline material [21].

Hydrogen Bond Acceptor Count

4

Exact Mass

200.01326163 g/mol

Monoisotopic Mass

200.01326163 g/mol

Heavy Atom Count

13

UNII

3632H9JX2M

General Manufacturing Information

5H-Tetrazole-5-thione, 1,2-dihydro-1-phenyl-, sodium salt (1:1): INACTIVE

Dates

Last modified: 11-21-2023

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